molecular formula C5H3BrN2O4 B1602106 2-bromo-1H-imidazole-4,5-dicarboxylic acid CAS No. 773099-17-5

2-bromo-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B1602106
CAS No.: 773099-17-5
M. Wt: 234.99 g/mol
InChI Key: QXSCVXBTBVMWDN-UHFFFAOYSA-N
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Description

2-bromo-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that features a bromine atom and two carboxylic acid groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazole-4,5-dicarboxylic acid typically involves the bromination of 1H-imidazole-4,5-dicarboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions modify the carboxylic acid groups.

Scientific Research Applications

2-bromo-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound is used in the development of functional materials, including polymers and coordination complexes.

    Biological Studies: It is employed in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1H-imidazole-4,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and carboxylic acid groups play crucial roles in binding to molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4,5-dicarboxylic acid: Lacks the bromine atom, which can significantly alter its reactivity and applications.

    2-chloro-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    2-iodo-1H-imidazole-4,5-dicarboxylic acid:

Uniqueness

2-bromo-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where bromine’s chemical characteristics are advantageous.

Properties

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSCVXBTBVMWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563634
Record name 2-Bromo-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773099-17-5
Record name 2-Bromo-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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